1-(4-Methylphenyl)pentylamine
Description
Definitional Context and Nomenclature within Amine Chemistry
1-(4-Methylphenyl)pentylamine is an organic compound classified as a primary amine. Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are substituted by organic groups, such as alkyl or aryl groups. unacademy.comgeeksforgeeks.org In the case of this compound, it is a primary amine because the nitrogen atom is bonded to one organic substituent and two hydrogen atoms. unacademy.com
The structure of this compound features a pentylamine chain attached to a phenyl group that is substituted with a methyl group at the fourth position (para position). This combination of an alkyl chain and an aryl group makes it an arylalkylamine. wikipedia.orgscribd.com
The nomenclature of amines can be complex, with several systems in use. geeksforgeeks.org According to the IUPAC (International Union of Pure and Applied Chemistry) system, the name this compound clearly defines its structure. The "-amine" suffix indicates the functional group, "pentyl" specifies the five-carbon alkyl chain, and "1-(4-Methylphenyl)" indicates that the phenyl group, with a methyl substituent at the para position, is attached to the first carbon of the pentylamine chain. libretexts.org An alternative name for the 4-methylphenyl group is p-tolyl. nih.gov
The general classification of amines is based on the number of organic substituents attached to the nitrogen atom: primary (RNH₂), secondary (R₂NH), and tertiary (R₃N). unacademy.com this compound falls into the primary amine category.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N | bldpharm.com |
| Molecular Weight | 191.31 g/mol | nih.gov |
| IUPAC Name | 1-(4-methylphenyl)pentan-1-amine | nih.gov |
| CAS Number | 198421-11-3 | bldpharm.com |
Strategic Importance within Organic Synthesis and Chemical Biology Research
Chiral amines, such as the two enantiomers of this compound, are of significant strategic importance in organic synthesis and chemical biology. sigmaaldrich.comopenaccessgovernment.org They serve as crucial building blocks, chiral auxiliaries, and resolving agents in the stereoselective synthesis of complex molecules, particularly pharmaceuticals. sigmaaldrich.comsigmaaldrich.com Approximately 40% of chiral drugs on the market contain a chiral amine core. openaccessgovernment.org
The synthesis of chiral amines is a major focus of research, with methods like asymmetric reductive amination being highly valuable. researchgate.net This process involves the conversion of a carbonyl compound and an amine into a chiral amine. researchgate.net The development of efficient synthetic routes, including biocatalytic methods using enzymes like lipases, has expanded the availability of a wide variety of chiral amines for research and industrial applications. sigmaaldrich.com
In chemical biology, arylalkylamines are of interest because of their structural relation to monoamine neurotransmitters. wikipedia.org This similarity allows them to interact with biological targets like receptors and enzymes. wikipedia.org Research in this area often involves the synthesis of derivatives to probe structure-activity relationships (SAR). For example, modifications to the phenyl ring or the alkyl chain can significantly alter the biological activity of the compound. nih.gov The development of novel synthetic methods, such as transition-metal-catalyzed reactions, has enabled the creation of diverse libraries of chiral amines for biological screening. rsc.orgudel.edu
Current Research Landscape and Emerging Directions for Methylphenylpentylamine Derivatives
The current research landscape for methylphenylpentylamine derivatives is focused on the development of novel synthetic methodologies and the exploration of their potential applications in medicinal chemistry and materials science.
Synthesis:
Asymmetric Synthesis: A primary goal is the development of efficient and highly enantioselective methods to produce single enantiomers of chiral amines. openaccessgovernment.orgresearchgate.net This includes the use of transition-metal catalysis and biocatalysis. researchgate.netrsc.org For instance, a patent describes a method for synthesizing (R)-1-(4-methylphenyl)ethylamine, a related compound, with high purity and yield suitable for industrial production. google.com
Late-Stage Functionalization: Researchers are exploring late-stage C-H amination reactions to introduce amine functionalities into complex molecules, including natural products. researchgate.net This allows for the rapid diversification of existing molecular scaffolds.
Novel Precursors: The use of readily available starting materials is a key trend. For example, methods are being developed to transform benzylic amines into other functional groups like di(hetero)arylmethanes and alkenes. udel.edu
Applications in Chemical Biology and Medicinal Chemistry:
Bioisosteres: Bicyclo[1.1.1]pentylamines (BCPAs) are being investigated as sp³-rich surrogates for anilines, offering a way to improve the medicinal properties of drug candidates. nih.gov
Neurological and Psychiatric Disorders: Due to their structural similarity to neurotransmitters, derivatives of arylalkylamines are being investigated for their potential to modulate the activity of monoamine transporters, which are implicated in conditions like depression and ADHD. google.com
Receptor Ligands: Research has shown that derivatives of substituted phenylamines can act as selective modulators of various receptors, such as the cannabinoid CB2 receptor. nih.govucl.ac.be
Emerging Directions:
Photochemical Synthesis: Photochemical methods are being developed for the synthesis of nitrogen-containing heterocycles from primary amines, offering a rapid and efficient route to structurally diverse compounds. rsc.org
Engineered Enzymes: The use of engineered enzymes, such as threonine aldolases, is expanding the scope of biocatalysis to include non-native substrates like benzylic amines for the synthesis of valuable chiral amino alcohols. acs.org
Material Science: The synthesis of both chiral and non-chiral amines is of interest for the manufacturing of polymers, dyes, and other functional materials. openaccessgovernment.org
The ongoing research into compounds like this compound and its derivatives highlights the continued importance of chiral amines in advancing various fields of chemistry and biology. The development of new synthetic strategies and the exploration of their biological activities are expected to lead to the discovery of novel therapeutic agents and functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
1-(4-methylphenyl)pentan-1-amine |
InChI |
InChI=1S/C12H19N/c1-3-4-5-12(13)11-8-6-10(2)7-9-11/h6-9,12H,3-5,13H2,1-2H3 |
InChI Key |
AFQMVQWXQAYYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Methylphenyl Pentylamine and Structural Analogues
Stereoselective and Chiral Synthesis of 1-(4-Methylphenyl)pentylamine Derivatives
Achieving high levels of stereocontrol is paramount in the synthesis of complex chiral amines. Methodologies are broadly categorized into those that separate existing enantiomers and those that create a specific enantiomer from a prochiral precursor.
Enantioselective Approaches to α-Chiral Amines
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be accomplished through various means, including the resolution of racemic mixtures or the use of chiral auxiliaries to guide the stereochemical outcome of a reaction.
Kinetic resolution is a powerful method for separating a racemic mixture of chiral compounds by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. acs.org In this process, one enantiomer reacts faster to form a new product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. acs.org The efficiency of a kinetic resolution is often described by the selectivity factor (s-factor).
Development in this area has focused on creating highly selective catalysts. For instance, chiral hydroxamic acids have been developed as effective enantioselective acylating agents for the kinetic resolution of N-heterocycles. ethz.ch Non-enzymatic, small-molecule catalyzed approaches have also emerged, such as the Brønsted acid-catalyzed condensation of racemic α-branched amines with 1,3-diketones, which has proven effective for both aromatic and aliphatic primary amines. acs.org Dynamic kinetic resolution (DKR) combines this resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.org
| Catalyst/Reagent Type | Amine Substrate | Transformation | Key Features |
| Chiral Hydroxamic Acids | Cyclic Secondary Amines | N-Acylation | Provides access to enantioenriched N-heterocycles with good selectivity factors. ethz.ch |
| Chiral Phosphoric Acid | 1,2-Diamines | Electrophilic Amination | Effective for substrates bearing α-tertiary amine moieties; s-factors up to 218 have been reported. researchgate.net |
| Enzyme (e.g., Lipase) | Primary & Secondary Amines | Acylation | Widely used in industrial processes; often involves acylation using activated acyl donors. acs.org |
| N-Heterocyclic Carbene (NHC) / Chiral Cocatalyst | Cyclic Amines | Amidation | Reactions proceed at room temperature and avoid nonvolatile byproducts. researchgate.net |
The use of tert-butanesulfinamide (tBS), often referred to as Ellman's sulfinamide, is a robust and widely adopted method for the asymmetric synthesis of chiral amines. yale.edusigmaaldrich.com This chiral auxiliary serves as a versatile chiral ammonia (B1221849) equivalent. sigmaaldrich.com The general protocol involves the condensation of the sulfinamide with a ketone or aldehyde to form a chiral N-sulfinyl imine. The sulfinyl group then directs the stereoselective addition of a nucleophile to the imine carbon. Finally, the auxiliary is removed under mild acidic conditions to yield the desired chiral primary amine. sigmaaldrich.comnih.gov
This methodology is particularly powerful for creating highly branched amines and has been extended to the modular synthesis of bis-α-chiral amines, where two adjacent chiral centers are formed with high diastereoselectivity. nih.gov The process relies on consecutive chirality induction and transfer events, all guided by the single tBS chiral source. nih.gov
| Step | Description | Key Outcome |
| 1. Imine Formation | Condensation of (R)- or (S)-tert-butanesulfinamide with a ketone (e.g., 1-(p-tolyl)pentan-1-one). | Formation of a chiral tert-butanesulfinyl imine. The sulfinyl group is activated for nucleophilic addition. sigmaaldrich.com |
| 2. Diastereoselective Addition | Reaction of the sulfinyl imine with an organometallic nucleophile (e.g., Grignard or organolithium reagent). | The bulky sulfinyl group directs the nucleophile to one face of the C=N bond, creating a new stereocenter with high diastereoselectivity. nih.gov |
| 3. Auxiliary Cleavage | Mild acidic hydrolysis (e.g., with HCl in an alcohol solvent). | Removal of the sulfinyl group to reveal the enantiomerically enriched primary amine. nih.gov |
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination (ARA) is one of the most direct and efficient methods for preparing chiral amines from prochiral ketones. researchgate.netresearchgate.net This one-pot process involves the condensation of a ketone with an amine source to form an imine intermediate, which is then asymmetrically reduced by a chiral catalyst to the target amine. researchgate.netgoogle.com This avoids the isolation of the often-unstable imine intermediate. google.com
Significant progress has been made in developing transition metal catalysts for this transformation, with complexes of ruthenium, iridium, and rhodium paired with chiral phosphine ligands showing high activity and enantioselectivity. researchgate.netacs.orgnih.gov For example, Ir-f-Binaphane complexes have demonstrated high enantioselectivities (up to 96% ee) for the direct reductive amination of aryl ketones. google.com
In addition to metal catalysis, biocatalytic approaches using enzymes such as imine reductases (IREDs) have become a powerful alternative. semanticscholar.orgnih.gov IREDs can catalyze the reductive amination of a wide range of ketones with excellent stereoselectivity under mild reaction conditions, offering a green and sustainable route to chiral amines. semanticscholar.orgnih.gov
| Catalytic System | Catalyst Example | Substrate Scope | Typical Enantioselectivity (ee) |
| Ruthenium-based | [Ru(PPh3)3H(CO)Cl] with chiral phosphoramidite ligands | Diaryl and sterically hindered ketones | 93% to >99% researchgate.net |
| Iridium-based | Ir-f-Binaphane complex | Aryl ketones | Up to 96% google.com |
| Rhodium-based | Rh-chiral diphosphine complexes | α-keto acid derivatives | Moderate (e.g., 38%) google.com |
| Biocatalytic | Imine Reductases (IREDs) | Aliphatic and aromatic ketones | Often >96% semanticscholar.orgnih.gov |
Chirality Induction and Transfer Mechanisms
The success of these stereoselective methods hinges on effective chirality induction and transfer.
In Ellman Sulfinamide Protocols: Chirality is induced by the steric influence of the chiral tert-butanesulfinyl group. The bulky tert-butyl group and the lone pair on the sulfur atom create a highly asymmetric environment. The sulfinyl group is believed to coordinate with the organometallic reagent, leading to a rigid, six-membered chair-like transition state. This conformation shields one face of the C=N double bond, forcing the nucleophile to attack from the less hindered face, thereby ensuring high diastereoselectivity. nih.gov This initial stereocenter can then direct the formation of subsequent stereocenters in a chirality transfer mechanism. nih.gov
In Asymmetric Reductive Amination: The mechanism of chirality induction relies on the chiral ligand bound to the transition metal. The substrate (imine) coordinates to the metal center, and the chiral ligand creates a defined three-dimensional space. This chiral pocket forces the imine to adopt a specific orientation. The subsequent transfer of hydride from the metal to the imine carbon occurs preferentially from one face, leading to the formation of one enantiomer of the amine over the other. acs.org
General Amination Strategies for the Formation of Methylphenylpentylamine Scaffolds
While stereocontrol is often crucial, several powerful methods exist for the general formation of the carbon-nitrogen bond in arylamine scaffolds like methylphenylpentylamine, which can produce racemic mixtures or be used with chiral starting materials.
Transition-metal-catalyzed cross-coupling reactions are a primary tool for this purpose. The Buchwald-Hartwig amination, a palladium-catalyzed C-N coupling reaction, is one of the most frequently used methods in medicinal chemistry. nih.gov However, due to the lower cost and distinct reactivity of nickel, Ni-based catalytic systems have gained significant attention. nih.gov Recent developments include a nickel(II)-bipyridine complex that catalyzes the C-N coupling of aryl chlorides and bromides with various primary and secondary alkyl amines under photochemical conditions, demonstrating an unprecedentedly wide substrate scope. acs.orgacs.org These methods provide reliable pathways to construct the core structure of this compound from precursors like 1-halo-4-methylbenzene and pentylamine.
| Method | Catalyst System | Coupling Partners | Key Advantage |
| Buchwald-Hartwig Amination | Palladium complexes with specialized ligands | Aryl halides/triflates + Amines | High functional group tolerance, widely reliable. organic-chemistry.org |
| Ullmann Condensation | Copper catalysts | Aryl halides + Amines | Classic method, often requires higher temperatures. researchgate.net |
| Nickel Photocatalysis | Ni(II)-bipyridine complex | Aryl chlorides/bromides + Alkyl amines | Couples less reactive aryl chlorides under mild, light-promoted conditions. nih.govacs.org |
| Rhodium-Catalyzed Amination | Rhodium complexes with N-heterocyclic carbene ligands | Aryl halides + Amines | Offers a wide substrate scope and high functional group tolerance under mild conditions. organic-chemistry.org |
Reductive Amination of Carbonyl Precursors
Reductive amination stands as a cornerstone for the synthesis of amines, offering a direct route from carbonyl compounds. This reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net
For the synthesis of this compound, 4-methylvalerophenone would serve as the carbonyl precursor. The reaction with an amine source, such as ammonia, in the presence of a suitable reducing agent, yields the target amine. Common reducing agents for this transformation include sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. wikipedia.orgharvard.edu The choice of reducing agent is critical to avoid the reduction of the initial carbonyl group before the imine is formed. researchgate.net
The general mechanism for the reductive amination of a ketone to a primary amine is depicted below:
Imine Formation: The ketone reacts with ammonia to form an imine intermediate, with the loss of a water molecule.
Reduction: The imine is then reduced by a hydride-based reducing agent or through catalytic hydrogenation to yield the final amine product. pressbooks.pub
Recent advancements have explored the use of various catalysts to improve the efficiency and environmental friendliness of this reaction. For instance, ruthenium complexes have been shown to catalyze the reductive amination of acetophenone, a related ketone. sioc-journal.cn While direct examples for 4-methylvalerophenone are not prevalent in the provided literature, the principles of reductive amination are broadly applicable. researchgate.net
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
| Sodium Cyanoborohydride (NaBH3CN) | Effective under mildly acidic conditions, selective for imines over ketones. harvard.edu |
| Sodium Triacetoxyborohydride (STAB) | A mild and selective reagent, often used for a wide range of substrates. researchgate.netharvard.edu |
| Catalytic Hydrogenation (e.g., H2/Pd, Pt, Ni) | Can be highly effective but may require higher pressures and temperatures. wikipedia.org |
| 2-Picoline Borane (PICB) | Effective for aminating ketones and aldehydes. researchgate.net |
| tert-Butylamineborane (TBAB) | Advantageous due to the low boiling point of the resulting tert-butylamine. researchgate.net |
Deacylation Reactions for Amine Formation
Deacylation offers an alternative route to primary amines, often starting from an amide precursor. This method is particularly useful when direct amination methods are challenging or lead to overalkylation. A patent describes a method for synthesizing (R)-1-(4-methylphenyl)ethylamine, a close structural analogue of the target compound, via deacylation. google.com
The process involves the following steps:
Amide Formation: An appropriate acyl group (e.g., acetyl, propionyl, or butyryl) is introduced to protect the nitrogen atom. For the synthesis of this compound, this would involve the acylation of a precursor.
Deacylation: The resulting amide is then subjected to a deacylation reaction to yield the free amine. This is typically achieved by hydrolysis under basic conditions, for example, using an alkali metal hydroxide like sodium hydroxide or potassium hydroxide in an alcohol solvent. google.com
The reaction conditions for the deacylation step, such as temperature and reaction time, are crucial for achieving a high yield and purity of the final product. The patent specifies a reaction temperature of 100–130°C and a reaction time of 5–24 hours. google.com This method highlights the utility of protecting group strategies in the synthesis of specific amine targets.
Multi-Component Cyclocondensation Reactions Incorporating Pentylamines
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and reducing reaction time. beilstein-journals.org The Ugi four-component condensation (U-4CC) is a prominent example of an MCR that can be utilized to synthesize α-aminoacyl amide derivatives, which are peptidomimetics. wikipedia.orgorganic-chemistry.org
The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgsemanticscholar.org In the context of synthesizing analogues of this compound, a pentylamine could serve as the amine component. The reaction proceeds through the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid to form the final bis-amide product. wikipedia.org
Table 2: Components of the Ugi Four-Component Reaction
| Component | Role | Example |
| Aldehyde/Ketone | Carbonyl source for imine formation | Benzaldehyde |
| Amine | Nucleophile for imine formation | Pentylamine |
| Carboxylic Acid | Provides the acyl group | Acetic Acid |
| Isocyanide | Provides the C-terminal amide | tert-Butyl isocyanide |
The versatility of the Ugi reaction allows for the creation of diverse molecular scaffolds by varying the starting components. semanticscholar.org This methodology is particularly valuable for generating libraries of compounds for screening purposes. organic-chemistry.org While a direct synthesis of this compound via an MCR is not explicitly detailed, the incorporation of pentylamines into such reactions demonstrates a powerful approach for creating complex structural analogues.
Amidation and Related Coupling Reactions
Amide bond formation is a fundamental transformation in organic synthesis, often employed in the construction of complex molecules, including pharmaceuticals and natural products. nsf.gov These reactions typically involve the coupling of a carboxylic acid with an amine, facilitated by a coupling reagent. researchgate.net
For the synthesis of structural analogues of this compound, the amine itself can be used as a nucleophile to react with a variety of carboxylic acids or their activated derivatives. A wide array of coupling reagents has been developed to promote this transformation, including carbodiimides (e.g., DCC, EDAC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HBTU, HATU). luxembourg-bio.combachem.com
The general process involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to increase the reaction rate and suppress side reactions like racemization. bachem.com
Table 3: Common Amide Coupling Reagents
| Reagent Class | Examples |
| Carbodiimides | DCC, EDAC |
| Phosphonium Salts | PyBOP, PyAOP |
| Uronium/Aminium Salts | HBTU, HATU, HCTU |
The development of new and efficient coupling reagents remains an active area of research, with a focus on improving yields, reducing side reactions, and developing more environmentally friendly protocols. nih.gov
Mannich Reaction Approaches for Phenolic Derivatives
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. wikipedia.orgadichemistry.com This reaction is particularly useful for the aminomethylation of phenols, leading to the formation of phenolic Mannich bases. brunel.ac.uknih.gov
To synthesize phenolic derivatives of this compound, a phenol would act as the active hydrogen compound, formaldehyde as the aldehyde, and a pentylamine as the amine component. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile and attacks the electron-rich aromatic ring of the phenol, typically at the ortho position to the hydroxyl group. wikipedia.orglew.ro
The reaction conditions can influence the outcome, and various phenols and amines can be employed to generate a diverse range of substituted phenolic compounds. brunel.ac.ukresearchgate.net This methodology provides a direct route to introduce an aminomethyl group onto a phenolic scaffold, creating structural analogues with potential applications in medicinal chemistry. cumhuriyet.edu.trmdpi.com
Radical Chemistry in the Synthesis of Related Amines
Radical chemistry has emerged as a powerful tool in modern organic synthesis, offering unique pathways for the formation of carbon-nitrogen bonds. researchgate.net These methods often proceed under mild conditions and can tolerate a wide range of functional groups.
Amination via C-Centered Radical Pathways
The direct amination of C-H bonds represents a highly atom-economical approach to the synthesis of amines. acs.org Radical-mediated C-H amination involves the generation of a nitrogen-centered radical that can abstract a hydrogen atom from a C-H bond, creating a carbon-centered radical. This carbon-centered radical can then be trapped by a nitrogen source to form the desired amine. researchgate.net
Visible-light photocatalysis has become a prominent method for generating radicals under mild conditions. nih.gov For instance, the addition of alkyl radicals to iminium ions, facilitated by visible light, provides a general strategy for the synthesis of tertiary amines. nih.gov While not a direct synthesis of primary amines like this compound, these radical-based methods highlight the potential for developing novel amination strategies.
Recent advancements in this field include enantioselective intermolecular radical C-H amination, which allows for the stereoselective synthesis of chiral amines. nih.gov These methods often utilize metalloradical catalysis, for example, with cobalt(II) complexes, to control the stereochemistry of the C-N bond formation. The development of such catalytic systems is crucial for accessing enantiomerically pure amine products.
Amination via N-Centered Radical Pathways
The direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical strategy for the synthesis of complex molecules. Amination through pathways involving N-centered radicals has emerged as a significant tool for creating C-N bonds by activating otherwise inert C-H bonds, particularly at the benzylic position of alkylarenes. While direct synthesis of this compound via this method is not prominently documented, the synthesis of its structural analogues through catalytic C-H amination of benzylic hydrocarbons provides substantial evidence for the methodology's potential.
Recent research has demonstrated the utility of copper catalysis for the direct amination of benzylic C–H bonds. These reactions typically involve a copper catalyst that facilitates the generation of a nitrogen-centered radical from an amine precursor. This radical then abstracts a hydrogen atom from the benzylic position of an alkylarene, such as toluene or its derivatives, to form a benzylic radical. Subsequent coupling of the benzylic radical with the amine derivative, mediated by the catalyst, yields the final aminated product.
One notable approach involves a copper-catalyzed direct C–N bond formation through the C–H amination of benzylic hydrocarbons with primary aromatic amines, using di-tert-butyl peroxide (DTBP) as an oxidant rsc.org. This method is applicable to a range of alkylarenes and aminopyridine or aniline derivatives, showcasing good functional group tolerance rsc.org. For instance, the reaction of ethylbenzene with 4-methoxyaniline can be achieved, producing the corresponding N-benzylated aniline derivative.
Another significant advancement is the intermolecular enantioselective benzylic C(sp³)–H amination using a cationic copper catalytic system chemrxiv.org. This method transforms various alkylarenes and amides into chiral benzylic amines with high enantioselectivity, indicating the potential for producing chiral analogues of this compound chemrxiv.org. Mechanistic studies support the involvement of benzylic radicals generated through a hydrogen-atom transfer (HAT) process chemrxiv.org.
The table below summarizes representative examples of benzylic C-H amination reactions for the synthesis of structural analogues of this compound, illustrating the scope of the alkylarene and amine coupling partners.
| Alkylarene Substrate | Amine/Amide Partner | Catalyst/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Toluene | Carbazole | CuBr, DTBP, 120 °C | 9-Benzyl-9H-carbazole | 75 |
| Ethylbenzene | 4-Methoxyaniline | CuBr, DTBP, 120 °C | N-(1-Phenylethyl)-4-methoxyaniline | 68 |
| Diphenylmethane | Aniline | CuBr, DTBP, 120 °C | N-Benzhydrylaniline | 85 |
| Toluene | Benzamide | Cu(I)/Box, DTBP, 60 °C | N-Benzylbenzamide | 75 (90% er) |
| Ethylbenzene | Phthalimide (B116566) | Cu(I)/Box, DTBP, 60 °C | 2-(1-Phenylethyl)isoindoline-1,3-dione | 80 (92% er) |
Data is compiled from studies on copper-catalyzed benzylic C-H amination for illustrative purposes of the methodology's scope in synthesizing structural analogues.
Strain-Release Functionalization of Polycyclic Systems (e.g., [1.1.1]Propellanes)
The synthesis of structural analogues of this compound can be achieved by replacing the linear pentyl group with rigid, three-dimensional scaffolds. Bicyclo[1.1.1]pentane (BCP) is a highly sought-after bioisostere for para-substituted phenyl rings and linear alkyl chains in medicinal chemistry. The strain-release functionalization of [1.1.1]propellane provides a powerful entry to 1,3-disubstituted BCPs.
This methodology leverages the high strain energy (~65 kcal/mol) of the central C-C bond in [1.1.1]propellane. This bond is susceptible to cleavage by radical or nucleophilic attack, leading to the formation of a bicyclo[1.1.1]pentyl intermediate that can be trapped by various reagents. This allows for the direct installation of the BCP core onto a nitrogen-containing fragment, creating structural analogues of the target compound.
A notable advancement in this area is the divergent strain-release amino-functionalization of [1.1.1]propellane using electrophilic nitrogen radicals nih.govnii.ac.jpscispace.com. This photocatalytic strategy enables the preparation of functionalized bicyclo[1.1.1]pentylamines (BCPAs) nih.govscispace.com. The reaction is initiated by the generation of an amidyl radical from a suitable precursor (e.g., an N-acyloxyphthalimide) via a photoredox cycle. This electrophilic nitrogen radical readily adds to the central bond of [1.1.1]propellane, causing ring-opening and the formation of a bridgehead BCP radical. This radical intermediate can then be trapped by a variety of radical acceptors (SOMOphiles), leading to a diverse range of 3-substituted BCPAs in a single step ccspublishing.org.cn. This multicomponent approach is highly efficient for constructing novel building blocks that can serve as analogues to para-substituted anilines nih.govscispace.com.
The versatility of this method allows for the introduction of various functional groups at the C3 position of the BCP core, including cyano, sulfonyl, and vinyl groups, depending on the trapping agent used. This provides rapid access to complex BCPAs that are structurally analogous to this compound, where the p-tolyl group is attached to the nitrogen and the pentyl chain is replaced by a functionalized BCP scaffold.
The table below presents selected examples from the photocatalytic amino-functionalization of [1.1.1]propellane, highlighting the diversity of the resulting BCPAs.
| Nitrogen-Radical Precursor (Amide) | Radical Trap (SOMOphile) | Photocatalyst/Conditions | Product (3-Substituted Bicyclo[1.1.1]pentylamine) | Yield (%) |
|---|---|---|---|---|
| N-Boc-p-toluidine derivative | 4-Cyanopyridine | Ir(ppy)3, Blue LED | tert-Butyl (3-(pyridin-4-yl)bicyclo[1.1.1]pentan-1-yl)(p-tolyl)carbamate | 71 |
| N-Benzoyl-aniline derivative | Phenyl vinyl sulfone | Ir(ppy)3, Blue LED | N-(3-(2-(Phenylsulfonyl)ethyl)bicyclo[1.1.1]pentan-1-yl)-N-phenylbenzamide | 65 |
| N-Cbz-aniline derivative | Acrylonitrile | Ir(ppy)3, Blue LED | Benzyl (3-(2-cyanoethyl)bicyclo[1.1.1]pentan-1-yl)(phenyl)carbamate | 58 |
| N-Acetyl-p-anisidine derivative | Methyl acrylate | Ir(ppy)3, Blue LED | Methyl 3-(1-(N-(4-methoxyphenyl)acetamido)bicyclo[1.1.1]pentan-3-yl)propanoate | 75 |
| N-Tosyl-aniline derivative | 4-Cyanopyridine | Ir(ppy)3, Blue LED | 4-Methyl-N-phenyl-N-(3-(pyridin-4-yl)bicyclo[1.1.1]pentan-1-yl)benzenesulfonamide | 62 |
Data is compiled from studies on the divergent strain-release amino-functionalization of [1.1.1]propellane for illustrative purposes of synthesizing structural analogues.
Mechanistic Investigations of Reactions Involving 1 4 Methylphenyl Pentylamine and Analogues
Elucidation of Electrochemical Oxidation Mechanisms of Aliphatic and Aromatic Amines
The electrochemical oxidation of amines provides an essential alternative to conventional chemical transformations for synthesizing and modifying a wide range of valuable molecules. researchgate.netnih.gov The anodic reactivity of these compounds has been extensively studied, revealing complex mechanisms that are highly dependent on the amine's structure and the reaction conditions. researchgate.netnih.gov For an amine like 1-(4-Methylphenyl)pentylamine, which possesses both aliphatic and aromatic characteristics, the oxidation mechanism involves several key steps, beginning with electron transfer and leading to various functionalized products. The general principles of amine electrochemistry apply, with the potential at which oxidation occurs being influenced by the molecule's structure; secondary and tertiary amines are typically easier to oxidize than primary amines. nih.govresearchgate.net
The initial and most critical step in the electrochemical oxidation of aliphatic and aromatic amines is the removal of a single electron from the nitrogen atom's non-bonding lone pair. mdpi.comresearchgate.net This single electron transfer (SET) process results in the formation of a highly reactive intermediate known as a nitrogen radical cation. scispace.comnih.govbeilstein-journals.org This process is common to primary, secondary, and tertiary amines. nih.govnih.gov
For an amine such as this compound, the reaction at an anode (M) would proceed as follows:
Step 1: Single Electron Transfer (SET) R-NH₂ → [R-NH₂]•⁺ + e⁻
The stability and subsequent reaction pathway of this radical cation are influenced by the structure of the R group. In this compound, the presence of the electron-donating p-tolyl group can help to stabilize the positive charge, influencing the oxidation potential. The formation of these radical cations has been confirmed through various methods, including cyclic voltammetry and spectroscopy. nih.govutexas.edu The lifetime of these radical cations is a critical factor determining the subsequent chemical steps. nih.gov Online electrochemical mass spectrometry is a modern technique used to detect and identify such short-lived intermediates. scispace.comnih.gov
Following its formation, the radical cation typically undergoes deprotonation from a carbon atom adjacent to the nitrogen (the α-carbon), yielding an α-amino radical. mdpi.comresearchgate.net This deprotonation is a key step that transfers the reactive center from the nitrogen to the carbon skeleton. mdpi.comnih.gov
Step 2: Deprotonation [R-NH₂]•⁺ → R'-C•H-NH₂ + H⁺
This α-amino radical is another crucial intermediate that dictates the final products of the oxidation process. mdpi.comscispace.com
Once the α-amino radical is formed, it can follow several reaction pathways, including dimerization and further oxidation leading to functionalization. mdpi.comscispace.com These pathways are often in competition and can be controlled by reaction conditions.
Dimerization: Radical intermediates can couple with one another to form new C-C, C-N, or N-N bonds. mdpi.com For instance, two α-amino radicals can dimerize. The specific coupling products (C-C, C-N, or N-N) depend on the structure of the amine and the distribution of electron spin density in the radical intermediate. mdpi.comnih.gov Studies on various aromatic amines have shown that radical cations can couple in different ways, leading to distinct dimeric products like benzidines. utexas.edu
Functionalization via Iminium Cations: Alternatively, the α-amino radical can undergo a second one-electron oxidation to form a highly electrophilic iminium cation. mdpi.comscispace.com
Further Oxidation: R'-C•H-NH₂ → [R'-CH=NH₂]⁺ + e⁻
This iminium cation is susceptible to attack by various nucleophiles present in the reaction medium, such as water or the solvent (e.g., methanol (B129727) in methoxylation reactions). mdpi.comnii.ac.jp If water is present, it can attack the iminium ion, leading to the formation of a carbinolamine, which can then hydrolyze to yield a ketone or aldehyde and a smaller amine. mdpi.com This pathway allows for the direct α-C(sp³)–H functionalization of amines, a powerful tool for rapidly constructing more complex molecules. scispace.comresearchgate.net
| Pathway | Description | Resulting Product Type | Governing Factors |
|---|---|---|---|
| Dimerization | Coupling of two radical intermediates. | C-C, C-N, or N-N linked dimers. mdpi.com | Radical concentration, stability, steric hindrance. nih.gov |
| Further Oxidation | Loss of a second electron to form an iminium cation. mdpi.comscispace.com | Functionalized amines (e.g., α-alkoxyamines), or cleavage products (ketones/aldehydes). mdpi.comnii.ac.jp | Electrode potential, presence of nucleophiles. |
| Disproportionation | Reaction between two radicals to form a saturated amine and an enamine/imine. mdpi.comresearchgate.net | Mixture of starting amine and unsaturated amine. | Radical structure and reactivity. |
Regioselectivity: In unsymmetrical amines, the site of initial deprotonation from the radical cation determines the final product, a phenomenon known as regioselectivity. For an analogue like this compound, deprotonation could potentially occur at the benzylic C-H bond (alpha to the nitrogen and the phenyl ring) or at the C-H bond on the second carbon of the pentyl chain (also alpha to the nitrogen). The selectivity is generally governed by the relative stability of the resulting α-amino radical. researchgate.net In this case, the benzylic position is doubly activated by both the nitrogen and the aromatic ring, making the formation of the benzylic radical highly favorable. Studies on the oxidation of benzylamines and related structures confirm that reactions preferentially occur at the benzylic position. acs.org
Demethylation: While this compound is a primary amine, its N-methylated analogues would be subject to oxidative N-demethylation, a well-documented phenomenon in the electrochemical oxidation of tertiary amines. mdpi.comresearchgate.net This process is particularly relevant in the metabolism and synthesis of many pharmaceutical compounds. acs.orgmdpi.com The mechanism involves the formation of an iminium cation intermediate, which is then hydrolyzed by water to yield a secondary amine and formaldehyde. mdpi.commdpi.com This process has been successfully applied in the N-demethylation of various alkaloids using electrochemical methods, sometimes mediated by catalysts like TEMPO. researchgate.netrsc.org
Detailed Studies of Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental to the synthesis of amines, providing a direct method for forming carbon-nitrogen bonds. fiveable.me The synthesis of this compound can be readily achieved through such pathways.
The SN2 (bimolecular nucleophilic substitution) reaction is a primary method for synthesizing amines. numberanalytics.com This pathway involves the backside attack of a nucleophile on an electrophilic carbon atom, displacing a leaving group. fiveable.memasterorganicchemistry.com
For the synthesis of this compound, a suitable precursor would be a 1-halo-1-(4-methylphenyl)pentane (e.g., where the halide is Cl, Br, or I). A nitrogen-containing nucleophile attacks the chiral carbon, displacing the halide.
Reaction: CH₃-C₆H₄-CH(X)-C₄H₉ + Nu⁻ → CH₃-C₆H₄-CH(Nu)-C₄H₉ + X⁻ (where Nu = NH₃, N₃⁻, etc.)
Common nitrogen nucleophiles used in these syntheses include ammonia (B1221849), azide (B81097) ions, or protected amine equivalents like phthalimide (B116566). libretexts.orglibretexts.org
Using Ammonia: While direct alkylation with ammonia is the simplest approach, it often leads to a mixture of primary, secondary, and tertiary amines due to the primary amine product being nucleophilic itself and reacting further with the alkyl halide. libretexts.orglibretexts.org Using a large excess of ammonia can favor the formation of the primary amine. youtube.com
Using Sodium Azide: A more controlled, two-step method involves using sodium azide (NaN₃) as the nucleophile. libretexts.orgyoutube.com The resulting alkyl azide is not nucleophilic, preventing overalkylation. The azide is then reduced in a second step, typically with LiAlH₄ or H₂/Pd-C, to yield the primary amine cleanly. libretexts.orglibretexts.org
Gabriel Synthesis: Another classic method to avoid overalkylation is the Gabriel synthesis, which uses potassium phthalimide as the nitrogen nucleophile. masterorganicchemistry.com The phthalimide anion attacks the alkyl halide. The resulting N-alkyl phthalimide is then cleaved, often with hydrazine (B178648) (NH₂NH₂), to release the desired primary amine. masterorganicchemistry.com
Since the SN2 reaction proceeds with a backside attack, it results in an inversion of stereochemistry at the reaction center if the starting alkyl halide is chiral. fiveable.me
| Method | Nitrogen Nucleophile | Key Features | Reference |
|---|---|---|---|
| Direct Alkylation | Ammonia (NH₃) | Simple, but prone to overalkylation, yielding mixed products. Requires excess ammonia. | libretexts.orgyoutube.com |
| Azide Synthesis | Sodium Azide (NaN₃) | Two-step process (alkylation then reduction). Cleanly produces primary amines, avoids overalkylation. | libretexts.orglibretexts.org |
| Gabriel Synthesis | Potassium Phthalimide | Avoids overalkylation by using a protected amine. Product is released by hydrolysis or hydrazinolysis. | masterorganicchemistry.com |
In many modern synthetic approaches, catalysts are employed to facilitate nucleophilic substitution and addition reactions for amine synthesis. These catalysts function by interacting with either the substrate (electrophile) or the nucleophile.
In reactions like the conjugate addition of amines to activated alkenes (e.g., vinyl phosphonates), catalysts such as thiourea (B124793) can be used. rsc.org The proposed mechanism involves the catalyst activating the electrophile through hydrogen bonding. For example, the thiourea catalyst can form hydrogen bonds with a phosphoryl or carbonyl group on the electrophile, increasing its polarity and making it more susceptible to nucleophilic attack by the amine. rsc.org This interaction stabilizes the transition state of the addition reaction.
In the context of enzymatic or biomimetic catalysis, functional groups on the catalyst can stabilize charge buildup in the transition state. For instance, in RNA-catalyzed amide bond formation, it has been proposed that a neighboring phosphodiester anion or hydroxyl group can stabilize the partial positive charge that develops on the nitrogen nucleophile as it attacks an ester. pnas.org This stabilization lowers the activation energy of the reaction. While not a direct SN2 reaction on an alkyl halide, this principle of stabilizing the developing charge on the amine nucleophile is a key concept in catalyst-substrate interactions for C-N bond formation. pnas.orgprinceton.edu
Quantitative Structure-Reactivity Relationships
Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in elucidating reaction mechanisms by correlating the chemical structure of reactants with their reaction rates. For derivatives of this compound, these analyses provide a quantitative understanding of how electronic and steric modifications to the molecule influence its reactivity.
Linear Free-Energy Relationships (e.g., Hammett Plots) in Kinetic Studies
Linear Free-Energy Relationships (LFERs) are a cornerstone of physical organic chemistry, providing insights into transition state structures and reaction mechanisms. nih.gov The Hammett equation is a widely used LFER that quantifies the influence of meta- and para-substituents on the reactivity of an aromatic ring. wikipedia.org It is expressed as:
log(k/k₀) = σρ
Where:
k is the rate constant for the reaction of a substituted compound.
k₀ is the rate constant for the reaction of the unsubstituted parent compound (e.g., 1-phenylpentylamine).
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent and is independent of the reaction type.
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. wikipedia.org
A plot of log(k/k₀) versus σ, known as a Hammett plot, should yield a straight line for a series of related reactions proceeding through the same mechanism. walisongo.ac.id The slope of this line is the reaction constant, ρ. The sign and magnitude of ρ provide valuable information about the reaction mechanism:
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ values). This suggests that a negative charge is developing or a positive charge is being lost in the transition state relative to the reactants.
A negative ρ value signifies that the reaction is favored by electron-donating groups (negative σ values), implying the development of a positive charge or the loss of a negative charge in the transition state.
The magnitude of ρ reflects the extent of charge development in the transition state and the proximity of the substituent to the reaction center. wikipedia.org
In a hypothetical kinetic study of the N-acylation of various para-substituted 1-phenylpentylamine analogues, a Hammett plot could be constructed to probe the mechanism. If the reaction involves nucleophilic attack by the amine's nitrogen atom on an acylating agent, the transition state would likely have a developing positive charge on the nitrogen.
Illustrative Data for Hammett Plot Analysis of N-Acylation of para-Substituted 1-Phenylpentylamine Analogues
The following table presents hypothetical kinetic data for the N-acylation of a series of para-substituted 1-phenylpentylamine analogues. This data can be used to construct a Hammett plot to investigate the reaction mechanism.
| Substituent (X) | Substituent Constant (σp) | Rate Constant (k) (M⁻¹s⁻¹) | log(k/k₀) |
| -OCH₃ | -0.27 | 2.5 x 10⁻² | 0.40 |
| -CH₃ | -0.17 | 1.5 x 10⁻² | 0.18 |
| -H | 0.00 | 1.0 x 10⁻² | 0.00 |
| -Cl | 0.23 | 0.45 x 10⁻² | -0.35 |
| -CN | 0.66 | 0.08 x 10⁻² | -1.10 |
| -NO₂ | 0.78 | 0.04 x 10⁻² | -1.40 |
Note: The rate constants (k) and calculated log(k/k₀) values are illustrative and based on established principles of substituent effects for a hypothetical reaction. The substituent constants (σp) are standard literature values.
A plot of this data would likely yield a negative ρ value, confirming that electron-donating groups stabilize the positively charged transition state, thereby increasing the reaction rate.
Analysis of Substituent Effects on Reaction Rates and Selectivity
The electronic and steric properties of substituents can significantly alter both the rate and the selectivity of a reaction. For this compound and its analogues, substituents on the aromatic ring influence the nucleophilicity of the amine group and can affect the stability of intermediates and transition states.
Electronic Effects:
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density on the aromatic ring and, through resonance and inductive effects, can increase the electron density on the benzylic carbon and the nitrogen atom of the pentylamine side chain. This enhanced nucleophilicity generally accelerates reactions where the amine acts as a nucleophile. For instance, in reactions forming a carbocation at the benzylic position, EDGs provide significant stabilization, increasing the rate of reaction. nih.gov
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density of the aromatic ring. ias.ac.in This deactivation reduces the nucleophilicity of the amine and destabilizes any developing positive charge at the benzylic position, thus slowing down reactions that proceed through such intermediates. ias.ac.in
Steric Effects:
While Hammett plots primarily account for electronic effects, steric hindrance can also play a crucial role, particularly with ortho-substituents or bulky groups on the side chain. The Taft equation, an extension of the Hammett equation, was developed to separate and quantify steric and electronic effects. emerginginvestigators.org The steric bulk of a substituent can hinder the approach of a reagent to the reactive center, thereby decreasing the reaction rate. In the case of this compound, the pentyl group itself introduces a degree of steric hindrance around the amine functionality.
Illustrative Analysis of Substituent Effects on Reaction Rates
This table demonstrates how different substituents on the phenyl ring of a 1-phenylpentylamine analogue might influence the relative rate of a hypothetical Sₙ1 reaction, which proceeds through a benzylic carbocation intermediate.
| Compound | Substituent (para-) | Electronic Effect | Expected Relative Rate (k_rel) | Primary Influence |
| 1-(4-Methoxyphenyl)pentylamine | -OCH₃ | Strong Electron-Donating | 500 | Resonance Stabilization of Carbocation |
| This compound | -CH₃ | Electron-Donating | 25 | Inductive/Hyperconjugative Stabilization |
| 1-Phenylpentylamine | -H | Neutral | 1 | Reference |
| 1-(4-Chlorophenyl)pentylamine | -Cl | Electron-Withdrawing | 0.1 | Inductive Destabilization of Carbocation |
| 1-(4-Nitrophenyl)pentylamine | -NO₂ | Strong Electron-Withdrawing | 0.005 | Resonance/Inductive Destabilization |
Note: The relative rate values are illustrative, designed to show the trend expected based on the electronic properties of the substituents in a reaction mechanism sensitive to carbocation stability.
This analysis highlights the pronounced impact of substituents on reaction rates. The strong electron-donating capacity of the methoxy group leads to a significant rate enhancement compared to the methyl group in this compound, which in turn is more reactive than the unsubstituted analogue. Conversely, electron-withdrawing groups dramatically decrease the reaction rate due to the destabilization of the positively charged intermediate. ias.ac.in
Theoretical and Computational Chemistry Studies of 1 4 Methylphenyl Pentylamine and Analogues
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods are employed to understand the intrinsic properties of a molecule, governed by its electron distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse in modern computational chemistry for predicting the ground state properties of molecules like 1-(4-Methylphenyl)pentylamine. DFT calculations can optimize the molecule's three-dimensional geometry, determining the most stable arrangement of its atoms and predicting bond lengths and angles.
DFT calculations provide quantitative data on various ground state properties, which are crucial for understanding the molecule's behavior.
Table 1: Ground State Properties Investigated by DFT
| Property | Description | Significance |
| Optimized Geometry | The lowest energy 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. | Provides the most stable structure, which is the basis for all other calculations. |
| Total Energy | The total electronic energy of the molecule in its optimized, ground state. | Allows for the comparison of the relative stability of different isomers or conformers. |
| Dipole Moment | A measure of the overall polarity of the molecule arising from the non-uniform distribution of charge. | Influences solubility, intermolecular forces, and interaction with polar environments. |
| MESP Analysis | Molecular Electrostatic Potential (MEP or MESP) maps visualize the charge distribution on the molecule's surface. researchgate.net | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting regions of reactivity. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgossila.com
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy corresponds to a better electron donor. ossila.com
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy corresponds to a better electron acceptor. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small gap suggests the molecule is more reactive. acadpubl.eu
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. researchgate.net
Table 2: Global Reactivity Descriptors from HOMO/LUMO Energies
| Descriptor | Formula (Koopmans' Theorem Approximation) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for reaction. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
These descriptors provide a quantitative framework for comparing the reactivity of this compound with its analogues.
Quantum chemical calculations, particularly DFT, can predict various spectroscopic properties. For instance, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. researchgate.net Comparing the predicted spectrum (positions and intensities of absorption bands) with an experimentally measured spectrum helps to confirm the molecular structure and validate the accuracy of the computational model used. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to aid in structural elucidation.
Molecular Modeling, Docking, and Dynamics Simulations for Intermolecular Interactions
While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling techniques are used to study how a molecule interacts with other molecules, such as biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), which is typically a protein or nucleic acid. rasayanjournal.co.in This method is crucial in drug discovery for screening potential drug candidates.
In the context of this compound, docking simulations could be used to predict how it might bind to the active site of an enzyme or a receptor. The process involves placing the ligand in various positions and orientations within the target's binding site and calculating a "score" or "binding energy" for each pose. ijcrcps.com A lower binding energy (more negative value, typically in kcal/mol) generally indicates a more stable and favorable interaction. ijcrcps.comfip.org
The results can reveal key intermolecular interactions, such as:
Hydrogen bonds (e.g., involving the amine group).
Hydrophobic interactions (involving the phenyl ring and alkyl chain).
π-π stacking interactions between the aromatic ring of the ligand and aromatic residues in the protein.
Table 3: Example of a Hypothetical Molecular Docking Result
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | Monoamine Oxidase B | -7.8 | Tyr398, Tyr435, Phe343 |
| Reference Inhibitor | Monoamine Oxidase B | -8.5 | Tyr398, Tyr435, Ile199 |
Such studies can guide the design of new analogues with improved binding affinity and selectivity for a specific biological target.
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.net While docking provides a static snapshot of a potential binding pose, MD simulations introduce temperature and solvent, allowing the system to evolve and revealing its dynamic behavior. researchgate.netplos.org
For this compound, an MD simulation could be used to:
Assess Conformational Stability: Observe how the molecule's shape and conformation change over time in a simulated environment (e.g., water).
Analyze Ligand-Target Stability: After docking a ligand into a protein, an MD simulation can be run on the complex to assess the stability of the binding pose. It can show whether the ligand remains securely in the binding pocket or if it dissociates. mdpi.com
Characterize Solvent Interactions: Study how the molecule interacts with surrounding water molecules, providing insight into its solubility and the formation of hydrogen bond networks. plos.org
MD simulations provide a more realistic view of molecular interactions by accounting for the flexibility of both the ligand and the target protein, offering critical insights into the stability and dynamics of the molecular complex. researchgate.netmdpi.com
Computational Prediction of Physicochemical Parameters Relevant to Solution Behavior
The behavior of a chemical compound in solution is governed by a set of physicochemical parameters. Computational, or in silico, methods allow for the rapid prediction of these properties from molecular structure alone, providing critical insights for drug discovery and development long before a compound is synthesized. d-nb.info For this compound, key parameters relevant to its solution behavior, particularly in aqueous and biological media, include aqueous solubility, lipophilicity (logP), and the acid-dissociation constant (pKa). These properties are fundamental to a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov
Predicting these parameters helps medicinal chemists to make informed decisions and prioritize which analogues to synthesize. d-nb.info For instance, poor aqueous solubility is a major obstacle in drug development. nih.gov Computational models can flag compounds that are likely to have solubility issues, allowing for structural modifications to be made early in the design process.
Solvation Parameter Determination and Solubility Prediction Methodologies
Several computational methodologies exist for determining solvation parameters and predicting solubility. These methods often rely on calculating molecular descriptors that quantify various aspects of a molecule's structure and electronics. diva-portal.org
One of the most well-known approaches is the General Solubility Equation (GSE) , which predicts aqueous solubility (log S) based on the compound's octanol-water partition coefficient (logP) and its melting point (Tm). d-nb.inforesearchgate.net While powerful, its reliance on an experimental melting point limits its use for virtual compounds. researchgate.net To overcome this, models have been developed that replace the melting point with computationally derived descriptors, such as those related to topographical polar surface area (TPSA). researchgate.net
Quantitative Structure-Property Relationship (QSPR) models are another major class of predictive tools. These models establish a mathematical relationship between a property of interest (like solubility) and a set of calculated molecular descriptors. nih.gov Descriptors can include constitutional (e.g., molecular weight), topological, and quantum chemical parameters. For a molecule like this compound, relevant descriptors would include:
logP: A measure of lipophilicity.
Topological Polar Surface Area (TPSA): Correlates with hydrogen bonding capacity.
Number of Rotatable Bonds: A measure of molecular flexibility.
Hydrogen Bond Donors and Acceptors: Quantifies the potential for hydrogen bonding with water.
pKa: The amine group is basic and will be protonated at physiological pH, significantly impacting solubility.
| Parameter | Description | Relevance to Solution Behavior |
|---|---|---|
| Aqueous Solubility (log S) | The logarithm of the molar concentration of the compound in water at saturation. | Crucial for absorption and bioavailability. nih.gov |
| Partition Coefficient (logP) | The ratio of the concentrations of the neutral compound in a mixture of two immiscible phases (octanol and water). | Indicates lipophilicity and ability to cross cell membranes. |
| Distribution Coefficient (logD) | The log of the partition coefficient of an ionizable compound at a specific pH. | More biologically relevant than logP for ionizable drugs. |
| Acid Dissociation Constant (pKa) | A measure of the strength of an acid in solution. For the amine, this reflects the equilibrium for its protonated form. | Determines the charge state of the molecule at a given pH, affecting solubility and receptor binding. uomustansiriyah.edu.iq |
| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. | Predicts hydrogen bonding capacity and influences membrane permeability. researchgate.net |
In Silico Assessment of Chemical Space and Diversity
In silico assessment of chemical space and diversity involves the computational exploration of all possible molecules that could be created around a core scaffold, such as this compound. mdpi.com This process is fundamental in medicinal chemistry for lead optimization, allowing researchers to identify analogues with improved potency, selectivity, or pharmacokinetic properties. nih.gov
The exploration of the chemical space for phenethylamine-like structures is a well-established strategy. nih.gov For this compound, this involves generating virtual libraries of related compounds by systematically modifying different parts of the molecule. This can be achieved through several strategies:
Scaffold Hopping and Bioisosteric Replacement: The phenyl ring could be replaced by various five- or six-membered heterocyclic aromatic rings (e.g., thiophene, pyridine, imidazole) to explore new interactions with a biological target while maintaining key structural features. nih.govnih.gov This is a classic strategy to modulate physicochemical properties and potentially escape patent-protected chemical space. nih.gov
Side Chain Modification: The pentylamine chain can be varied in length, branching, or rigidity. For example, introducing cyclic constraints or different functional groups along the chain could alter the molecule's conformation and binding affinity.
Substitution Pattern Analysis: The position and nature of substituents on the aromatic ring can be altered. The methyl group could be moved to the ortho- or meta-positions, or replaced with other groups (e.g., halogens, methoxy (B1213986) groups) to probe electronic and steric effects on activity.
Once a virtual library is generated, computational tools are used to calculate the properties of each analogue, filtering the library for compounds with desirable, drug-like characteristics (e.g., using Lipinski's Rule of Five). nih.gov This allows for a vast number of potential structures to be evaluated rapidly, focusing synthetic efforts on the most promising candidates. mdpi.com This systematic exploration ensures a comprehensive assessment of the structural diversity possible around the this compound core. mdpi.com
| Modification Site | Original Group | Example Modifications | Purpose of Assessment |
|---|---|---|---|
| Aromatic Ring | Phenyl | Thienyl, Pyridyl, Naphthyl | Scaffold hopping; explore bioisosteric replacements. nih.gov |
| Ring Substituent | 4-Methyl | 2-Methyl, 3-Methyl, 4-Chloro, 4-Methoxy | Probe steric and electronic effects on binding. |
| Alkyl Chain | Pentyl | Butyl, Hexyl, Isobutyl, Cyclopentyl | Modulate lipophilicity and conformational flexibility. |
| Amine Group | Primary Amine (-NH2) | Secondary Amine (-NHCH3), Tertiary Amine (-N(CH3)2) | Alter basicity, hydrogen bonding, and metabolic stability. |
Research Applications of 1 4 Methylphenyl Pentylamine in Chemical Synthesis and Materials Science
Role as Versatile Organic Building Blocks
The molecular architecture of 1-(4-Methylphenyl)pentylamine, featuring a primary amine group and a chiral center, positions it as a valuable precursor and building block in the synthesis of more complex molecules. Its utility spans from the construction of large supramolecular assemblies to serving as a starting material for advanced organic synthesis.
Modular Assembly of Supramolecular Complexes and Metal-Organic Frameworks
While direct experimental evidence for the use of this compound in the modular assembly of supramolecular complexes and metal-organic frameworks (MOFs) is not extensively documented in publicly available literature, the principles of supramolecular chemistry and MOF design suggest its potential utility. Chiral amines are crucial components in the construction of chiral supramolecular structures and MOFs. These materials are of great interest for applications in enantioselective separations, asymmetric catalysis, and chiroptical materials.
Precursors for Advanced Organic Synthesis
The primary amine functionality and the chiral center make this compound a valuable precursor for the synthesis of a variety of advanced organic molecules. Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
One of the key applications of chiral amines like this compound is in asymmetric synthesis, where they can be used as chiral auxiliaries or as starting materials for the synthesis of chiral ligands and catalysts. For instance, the amine can be derivatized to form amides, imines, or other functional groups, which can then participate in stereoselective reactions, transferring its chirality to the newly formed molecule. The presence of the 4-methylphenyl group can also be exploited for further functionalization through aromatic substitution reactions, allowing for the introduction of additional chemical diversity.
The synthesis of complex molecules often relies on the availability of a diverse pool of chiral building blocks. This compound contributes to this pool, offering a unique combination of steric and electronic properties that can be beneficial in achieving high levels of stereocontrol in organic reactions.
Contributions to Catalyst Design and Mechanistic Understanding in Chemical Reactions
The application of chiral amines in catalyst design is a well-established strategy in asymmetric catalysis. These compounds can act as ligands for metal catalysts or as organocatalysts themselves, creating a chiral environment that promotes the formation of one enantiomer of a product over the other.
Chiral ligands derived from benzylic amines, a class to which this compound belongs, are known to be effective in a variety of metal-catalyzed reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. mdpi.com The nitrogen atom of the amine can coordinate to a metal center, and the chiral substituents around the nitrogen atom can effectively control the stereochemical outcome of the reaction. The 4-methylphenyl group and the pentyl chain of this compound would influence the steric environment around the metal center, which is a critical factor in achieving high enantioselectivity.
Furthermore, the study of reactions catalyzed by systems containing such chiral amines can provide valuable insights into the reaction mechanisms. By systematically modifying the structure of the amine ligand, for example, by changing the alkyl chain length or the substituents on the aromatic ring, chemists can probe the transition state of the reaction and understand the key factors that govern the stereoselectivity. This mechanistic understanding is crucial for the rational design of more efficient and selective catalysts. While specific studies detailing the use of this compound in this context are not widely reported, the extensive research on analogous chiral amines provides a strong basis for its potential in this area. nih.govnih.gov
Exploration as Bioisosteric Replacements for Aromatic Systems
The concept of bioisosterism, where one functional group or moiety in a biologically active molecule is replaced by another with similar physical or chemical properties, is a powerful tool in drug discovery. While there is no direct evidence in the searched literature of this compound being explored as a bioisosteric replacement for aromatic systems, the structural features of related compounds suggest potential avenues for such research.
For instance, the replacement of a planar aromatic ring with a three-dimensional, saturated carbocyclic scaffold can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. Although this compound itself contains an aromatic ring, its chiral, non-planar nature at the benzylic position could be explored as a bioisosteric replacement for a different, perhaps more complex or metabolically labile, aromatic system in a larger molecule. The specific spatial arrangement of the tolyl and pentyl groups could mimic the binding interactions of a different aromatic substituent.
Integration into Novel Materials and Functional Systems (e.g., polymers, hybrid materials)
The incorporation of chiral organic molecules into polymeric and hybrid materials is a rapidly growing field of materials science. Such materials can exhibit unique optical, electronic, and mechanical properties. The amine functionality of this compound makes it a suitable candidate for integration into polymers through various polymerization techniques.
For example, it could be used as a monomer in the synthesis of chiral polyamides or polyimides. The resulting polymers would possess chiral recognition capabilities, making them potentially useful as stationary phases in chromatography for enantioselective separations or as chiral sensors. The incorporation of the rigid 4-methylphenyl group into the polymer backbone would also influence the thermal and mechanical properties of the material.
In the realm of hybrid materials, this compound could be grafted onto the surface of inorganic materials such as silica (B1680970) or metal oxides. This surface modification would introduce chirality and specific functionalities to the inorganic support, creating hybrid materials with applications in heterogeneous catalysis, where the chiral amine moiety could act as a catalytic site or a ligand for a metal catalyst. The combination of the robust inorganic support with the chiral organic molecule can lead to catalysts that are both highly active and easily recyclable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
